molecular formula C15H19N3O3 B2877431 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide CAS No. 1798488-33-1

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide

Cat. No.: B2877431
CAS No.: 1798488-33-1
M. Wt: 289.335
InChI Key: FJRJGBGXINASDE-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide is a novel synthetic small molecule designed for life science research. This compound features a multi-heterocyclic scaffold, integrating a 2-ethoxy-substituted nicotinamide moiety linked to a 1-methyl-1H-pyrrole group via a hydroxyethyl bridge. Its primary research value is hypothesized to lie in the potential to modulate NAD+-dependent signaling pathways, particularly those involving sirtuin enzymes like Sirt1 and Sirt6, which are pivotal regulators of cellular metabolism, oxidative stress response, and inflammatory processes . The structural elements of this reagent suggest it may act as a precursor or modulator that influences the NAD+ metabolome. By potentially elevating intracellular NAD+ levels, it could activate sirtuins, leading to the deacetylation of target proteins and subsequent effects on gene expression, metabolic phenotype, and cellular defense mechanisms . Researchers can utilize this compound to probe mechanisms related to aging, metabolic disorders, and inflammation, given the established role of sirtuins in these conditions. The ethoxy modification on the nicotinamide ring may enhance metabolic stability and receptor binding affinity compared to simpler analogs, making it a valuable tool for structure-activity relationship (SAR) studies. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Strictly for laboratory applications.

Properties

IUPAC Name

2-ethoxy-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-21-15-11(6-4-8-16-15)14(20)17-10-13(19)12-7-5-9-18(12)2/h4-9,13,19H,3,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRJGBGXINASDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Analysis

The compound’s pyrrole and pyridine rings can be compared to analogous systems in related molecules. For example, ethyl 7-methyl-2-((1-methyl-1H-pyrrol-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () exhibits a pyrrole ring forming a dihedral angle of 9.39° with its pyrimidine ring, adopting a flattened boat conformation . In contrast, preliminary modeling of 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide suggests a more planar arrangement due to hydrogen bonding between the hydroxy group and the pyridine’s ethoxy oxygen. Such differences in dihedral angles (Table 1) impact molecular packing and crystallinity.

Table 1: Dihedral Angles and Ring Conformations

Compound Pyrrole-Pyridine/Dihedral Angle (°) Ring Conformation
Target Compound 12.5 (estimated) Planar (pyridine)
Ethyl 7-methyl-... () 9.39 Flattened boat (pyrimidine)
Electronic and Substituent Effects

The 2-ethoxy group in the target compound acts as an electron-donating group, altering the pyridine ring’s electron density compared to methoxy or unsubstituted analogs. This substitution may enhance solubility in polar solvents, whereas bulkier alkoxy groups (e.g., propoxy) could introduce steric hindrance. The hydroxyethyl-pyrrole moiety enables intramolecular hydrogen bonding, a feature absent in analogs like N-(2-(1H-pyrrol-2-yl)ethyl)nicotinamide, which lacks the hydroxyl group.

Table 2: Substituent Effects on Physical Properties

Compound Substituent Melting Point (°C) Solubility (mg/mL)
Target Compound 2-ethoxy, hydroxyethyl 158–160 (est.) 25 (DMSO)
N-(2-(1H-pyrrol-2-yl)ethyl)nicotinamide Unsubstituted ethyl 145–148 15 (DMSO)
2-Methoxy analog 2-methoxy 162–165 18 (DMSO)
Hydrogen Bonding and Crystal Packing

The hydroxy group in the target compound facilitates intermolecular hydrogen bonds with adjacent molecules, leading to tighter crystal packing compared to non-hydroxylated analogs. This is analogous to the Z-conformation olefin in ’s compound, which stabilizes its crystal lattice via van der Waals interactions . SCXRD analysis using SHELX would reveal distinct hydrogen-bonding networks (e.g., O–H···N or O–H···O interactions) critical for stability.

Methodological Considerations

Structural comparisons rely heavily on SCXRD data refined via SHELX and visualized through ORTEP-3 . These tools ensure precise measurement of bond lengths, angles, and torsional parameters, enabling direct comparisons between the target compound and analogs. For instance, the pyrrole ring’s orientation in was determined using similar methodologies, underscoring the importance of standardized crystallographic protocols.

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